molecular formula C10H10N2O B1217949 3-Methyl-1-phenyl-1H-pyrazol-5-ol CAS No. 942-32-5

3-Methyl-1-phenyl-1H-pyrazol-5-ol

Cat. No.: B1217949
CAS No.: 942-32-5
M. Wt: 174.2 g/mol
InChI Key: KZQYIMCESJLPQH-UHFFFAOYSA-N
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Description

3-Methyl-1-phenyl-1H-pyrazol-5-ol is an organic compound belonging to the pyrazole family. Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms.

Mechanism of Action

Target of Action

It’s known that pyrazole derivatives have been shown to be cytotoxic to several human cell lines , indicating that they may interact with cellular components involved in cell survival and proliferation.

Mode of Action

It’s known that some pyrazole derivatives have demonstrated cytotoxicity on several human cell lines . This suggests that these compounds may interact with cellular components in a way that inhibits cell survival and proliferation.

Biochemical Pathways

It’s known that pyrazole derivatives can exhibit antioxidant and anticancer activities . This suggests that these compounds may interact with biochemical pathways related to oxidative stress and cell proliferation.

Result of Action

It’s known that some pyrazole derivatives have demonstrated cytotoxicity on several human cell lines . This suggests that these compounds may induce cell death in certain types of cells.

Biochemical Analysis

Biochemical Properties

3-Methyl-1-phenyl-1H-pyrazol-5-ol plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, it has been shown to interact with dipeptidyl peptidase-4 (DPP-4), an enzyme involved in glucose metabolism . This interaction can inhibit the enzyme’s activity, thereby modulating glucose levels in the body. Additionally, this compound exhibits radical scavenging activity, interacting with reactive oxygen species (ROS) and reducing oxidative stress .

Cellular Effects

The effects of this compound on cellular processes are profound. It has been observed to induce apoptosis in cancer cells by activating pro-apoptotic proteins such as Bax and cleaved caspase-3 . This compound also influences cell signaling pathways, particularly the p53-mediated pathway, leading to programmed cell death. Furthermore, it affects gene expression by upregulating genes involved in oxidative stress response and downregulating those associated with cell proliferation .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It binds to specific biomolecules, altering their function. For example, its interaction with DPP-4 leads to enzyme inhibition, which is crucial for its antidiabetic effects . Additionally, this compound can modulate gene expression by interacting with transcription factors and influencing their binding to DNA . These interactions result in changes in cellular metabolism and function.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been studied over time. The compound is relatively stable under standard conditions, but it can degrade under extreme pH or temperature . Long-term studies have shown that it maintains its biological activity over extended periods, although its efficacy may decrease due to gradual degradation. In vitro studies have demonstrated sustained antioxidant activity, while in vivo studies have indicated prolonged antidiabetic effects .

Dosage Effects in Animal Models

The effects of this compound vary with dosage in animal models. At low doses, it exhibits beneficial effects such as antioxidant and antidiabetic activities . At higher doses, toxic effects can be observed, including hepatotoxicity and nephrotoxicity . These adverse effects highlight the importance of determining the optimal dosage for therapeutic applications.

Metabolic Pathways

This compound is involved in several metabolic pathways. It is metabolized primarily in the liver, where it undergoes oxidation and conjugation reactions . Enzymes such as cytochrome P450 play a crucial role in its metabolism, converting it into various metabolites. These metabolites can influence metabolic flux and alter the levels of key metabolites in the body .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It interacts with transporters and binding proteins that facilitate its movement across cell membranes . Once inside the cell, it can accumulate in specific compartments, influencing its localization and activity. For instance, its accumulation in the mitochondria can enhance its antioxidant effects .

Subcellular Localization

The subcellular localization of this compound is critical for its function. It is predominantly localized in the cytoplasm and mitochondria, where it exerts its biological effects . Targeting signals and post-translational modifications play a role in directing the compound to these specific compartments. This localization is essential for its activity, as it allows the compound to interact with key biomolecules involved in oxidative stress response and apoptosis .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Methyl-1-phenyl-1H-pyrazol-5-ol typically involves the condensation of 1-phenyl-3-methylpyrazol-5-one with aromatic aldehydes. This reaction is often catalyzed by sodium acetate at room temperature, resulting in high to excellent yields . Another method involves the reaction of 2-phenyl-2H-pyrazol-3-one with methyl bromide, followed by a reduction reaction to obtain the desired compound .

Industrial Production Methods: In industrial settings, the synthesis of this compound can be optimized using green chemistry principles. For instance, the use of 1,3-disulfonic acid imidazolium tetrachloroaluminate as a catalyst has been reported to be efficient and environmentally friendly .

Chemical Reactions Analysis

Types of Reactions: 3-Methyl-1-phenyl-1H-pyrazol-5-ol undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Nucleophiles like amines and halides are commonly employed in substitution reactions.

Major Products: The major products formed from these reactions include various substituted pyrazoles and pyrazolines, which have significant biological and chemical properties .

Scientific Research Applications

Comparison with Similar Compounds

  • 3-Methyl-1-phenyl-2-pyrazoline-5-one
  • 4,4′-(Arylmethylene)bis(1H-pyrazol-5-ols)
  • 1-(3-Methyl-1-phenyl-1H-pyrazol-5-yl)piperazine

Comparison: Compared to other pyrazole derivatives, 3-Methyl-1-phenyl-1H-pyrazol-5-ol is unique due to its specific substitution pattern, which imparts distinct biological activities. For example, while 3-Methyl-1-phenyl-2-pyrazoline-5-one is primarily used as a reagent for detecting reducing carbohydrates, this compound has broader applications in medicinal chemistry and drug development .

Properties

IUPAC Name

5-methyl-2-phenyl-1H-pyrazol-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2O/c1-8-7-10(13)12(11-8)9-5-3-2-4-6-9/h2-7,11H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KZQYIMCESJLPQH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)N(N1)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID9061334, DTXSID6091550
Record name 1H-Pyrazol-5-ol, 3-methyl-1-phenyl-
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Record name N-Demethylantipyrine
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Molecular Weight

174.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Demethylated antipyrine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0006240
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

19735-89-8, 942-32-5, 89-25-8
Record name 3-Methyl-1-phenylpyrazolone
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Record name 1H-Pyrazol-5-ol, 3-methyl-1-phenyl-
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Record name N-Demethylantipyrine
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Record name 1H-Pyrazol-5-ol, 3-methyl-1-phenyl-
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Record name 1H-Pyrazol-5-ol, 3-methyl-1-phenyl-
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Record name 3-methyl-1-phenyl-1H-pyrazol-5-ol
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Record name 1,2-dihydro-5-methyl-2-phenyl-3H-pyrazol-3-one
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Record name Demethylated antipyrine
Source Human Metabolome Database (HMDB)
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Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

130 °C
Record name Demethylated antipyrine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0006240
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

ANone: The molecular formula is C10H10N2O, and its molecular weight is 174.20 g/mol.

A: Various spectroscopic techniques, including FTIR, 1H-NMR, 13C-NMR, and HRMS, have been extensively employed to characterize this compound. [, , , , , , , , , , , , , , ] For example, 1H-NMR studies can confirm the presence of specific protons in the molecule. []

ANone: While 3-Methyl-1-phenyl-1H-pyrazol-5-ol itself might not act as a catalyst, it plays a crucial role as a reactant in various catalyzed reactions.

A: This compound is a key component in tandem Knoevenagel-Michael reactions, especially for synthesizing 4,4´-(arylmethylene)-bis(this compound) derivatives. [, , , , , , , , , , , , , ] These reactions are often catalyzed by various catalysts, including nanomagnetite-Fe3O4, [] cellulose sulfuric acid, [] tetraethylammonium L-prolinate, [] and various ionic liquids. [, , , , , ]

A: The use of these catalysts offers several advantages, such as high yields, shorter reaction times, [, , , , , ] and environmentally friendly reaction conditions. [, , , ] For instance, nanomagnetite-Fe3O4 allows for a recyclable catalyst, [] while cellulose sulfuric acid provides a biodegradable and environmentally friendly option. []

A: Studies have shown that the presence of electron-withdrawing groups on the arylmethylene moiety tends to enhance the anti-trypanosomatid activity of these compounds. [] Conversely, electron-donating groups generally lead to reduced activity. []

A: These compounds exhibit promising anti-parasitic activity, particularly against Leishmania mexicana and Trypanosoma brucei. [] Their potential as anti-leishmanial and anti-trypanosomal agents is currently under investigation. [] Some derivatives have also shown potential as antioxidant, anti-inflammatory, and antimicrobial agents. []

A: Flame atomic absorption spectrometry (FAAS) has been successfully employed to quantify trace amounts of these compounds in various samples, including food and water. [] This method often involves complexation with specific ligands, such as 4,4’-[(4-Cyano-phenyl)methylene]bis(this compound) (CMBM), followed by preconcentration techniques like solid-phase extraction. []

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